[1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol
Overview
Description
“[1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol” is a chemical compound with the empirical formula C15H13NO3S and a molecular weight of 287.33 . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of this compound has been described in several approaches to the corresponding indoxyl . One of the most concise routes to this compound involves the direct oxidation of 1-(phenylsulfonyl)indole with magnesium monoperphthalate (MMPP) in refluxing acetic acid .Molecular Structure Analysis
The molecular structure of “[1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol” is characterized by an indole ring substituted with a phenylsulfonyl group and a methanol group .Chemical Reactions Analysis
Indole derivatives, such as “[1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol”, have been found to undergo various substitution reactions . For instance, acetylation and benzoylation are strongly regiospecific and give good yields .Scientific Research Applications
Synthesis of Trifluoromethanesulfonate
The compound [1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol
is used in the synthesis of 1-(phenylsulfonyl)indol-3-yl trifluoromethanesulfonate (triflate) . This synthesis is achieved via several approaches to the corresponding indoxyl . The direct oxidation of 1-(phenylsulfony1)indole with magnesium monoperphthalate (MMPP) in refluxing acetic acid is the most concise route to this .
Preparation of N-Protected 3-Indolyl Triflate
The compound is also used in the preparation of N-protected 3-indolyl triflate . This is achieved through the synthesis of 1-(phenylsulfony1)indol-3-yl trifluoromethanesulfonate (triflate) via the corresponding indoxyl derivative .
Use in Cross-Coupling Reactions
The compound is used in Suzuki-Miyaura cross-coupling reactions . This reaction is an important and extensively used reaction in organic chemistry with applications in polymer science and in the fine chemicals and pharmaceutical industries .
Use as an Intermediate in the Synthesis of Indoles
The compound is used as an intermediate in the synthesis of indoles and indole alkaloids . This is achieved via halogen-metal exchange or palladium-catalyzed cross-coupling technologies .
Use in the Synthesis of Indoxyl Derivative
The compound is used in the synthesis of indoxyl derivative . This is achieved through a direct oxidation (epoxidation, rearrangement) of 1-(phenylsulfony1)indole .
Use in the Preparation of Phenylsulfonylation of 2-Aminoacetophenone
The compound is used in the preparation of phenylsulfonylation of 2-aminoacetophenone . This is achieved through a procedure starting with 2-aminoacetophenone .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes depending on the specific derivative and target .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely and are dependent on the specific derivative and its targets.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the effects could be diverse and dependent on the specific targets and pathways involved .
properties
IUPAC Name |
[1-(benzenesulfonyl)indol-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c17-11-12-10-16(15-9-5-4-8-14(12)15)20(18,19)13-6-2-1-3-7-13/h1-10,17H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLXSFMIPYDHIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379894 | |
Record name | [1-(Benzenesulfonyl)-1H-indol-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol | |
CAS RN |
89241-33-8 | |
Record name | [1-(Benzenesulfonyl)-1H-indol-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol?
A1: The molecular formula of (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol is C16H15NO3S []. Based on this formula, its molecular weight is calculated to be 301.36 g/mol.
Q2: Are there any details about the spectroscopic data for this compound?
A2: Unfortunately, the provided research article focuses solely on the crystal structure obtained through X-ray diffraction. It does not include any spectroscopic data like NMR, IR, or UV-Vis, which are crucial for confirming the structure and studying various properties of the compound.
Q3: Does the research mention anything about the stability of (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol?
A3: The research primarily focuses on the solid-state structure of the compound. While it mentions the stabilizing effect of O—H⋯O hydrogen bonds on the crystal packing, it doesn't delve into other aspects of stability, like thermal stability, stability in different solvents, or shelf life [].
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